

CAS number and basic properties of 4-Bromo-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-methylpyridin-3-amine

Cat. No.: B141327

[Get Quote](#)

Technical Guide: 4-Bromo-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate **4-Bromo-2-methylpyridin-3-amine**, including its basic properties, a plausible synthetic route, and its role as a building block in organic synthesis.

Core Properties

CAS Number: 126325-48-2

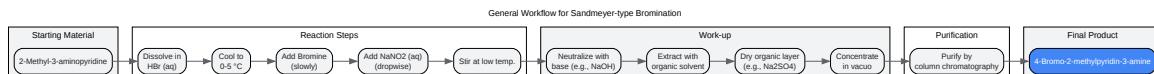
Molecular Formula: C₆H₇BrN₂

Molecular Weight: 187.04 g/mol

Quantitative data for **4-Bromo-2-methylpyridin-3-amine** is summarized in the table below. Please note that some physical properties are predicted values.

Property	Value	Source
Melting Point	107-108 °C (Predicted)	[1]
Boiling Point	272.8±35.0 °C (Predicted)	[1]
Density	1.593±0.06 g/cm ³ (Predicted)	[1]
pKa	7.63±0.42 (Predicted)	[1]

Synthesis


A detailed, experimentally validated protocol for the synthesis of **4-Bromo-2-methylpyridin-3-amine** is not readily available in the public domain. However, a plausible synthetic route can be inferred from established methods for the bromination of analogous aminopyridines, such as the Sandmeyer-type reaction. This reaction typically involves the diazotization of an amino group followed by its replacement with a bromide ion.

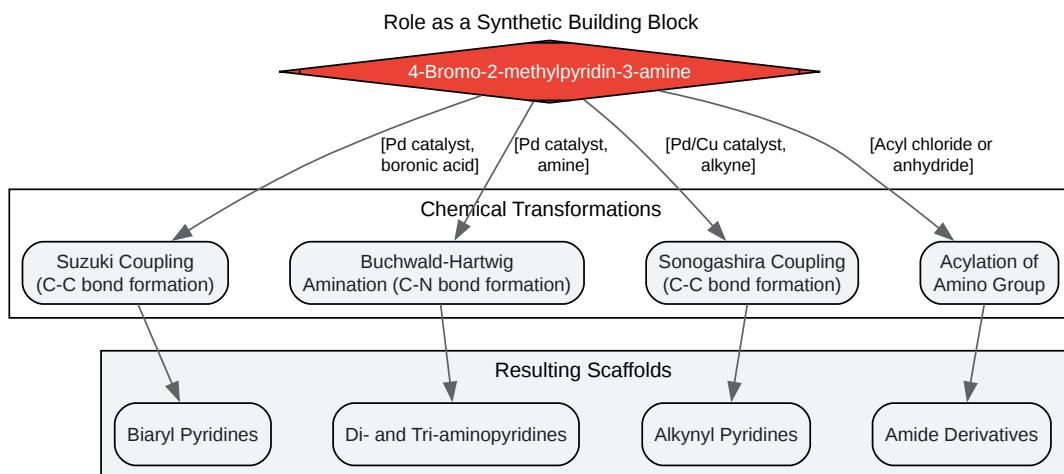
A potential synthetic pathway could start from 2-methylpyridin-3-amine. The key steps would involve the protection of the more reactive amino group, followed by regioselective bromination at the 4-position, and subsequent deprotection.

Alternatively, a Sandmeyer-type reaction starting from a suitable diaminopyridine precursor, if commercially available, could be employed. For instance, the synthesis of similar bromopyridines has been achieved by treating the corresponding aminopyridine with hydrobromic acid and bromine, followed by the addition of sodium nitrite at low temperatures.

General Experimental Workflow (Hypothesized)

The following diagram illustrates a generalized workflow for a Sandmeyer-type reaction that could potentially be adapted for the synthesis of **4-Bromo-2-methylpyridin-3-amine** from a corresponding aminopyridine precursor.

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the synthesis of **4-Bromo-2-methylpyridin-3-amine**.

Role in Chemical Synthesis

Due to the lack of specific data on the biological activity of **4-Bromo-2-methylpyridin-3-amine** itself, its primary significance lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom and the amino group allows for a variety of chemical transformations.

The bromine atom can participate in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can be functionalized through acylation, alkylation, or used as a directing group in further electrophilic aromatic substitution reactions.

The following diagram illustrates the role of **4-Bromo-2-methylpyridin-3-amine** as a central building block for the synthesis of diverse molecular scaffolds.

[Click to download full resolution via product page](#)

Caption: Versatility of **4-Bromo-2-methylpyridin-3-amine** in organic synthesis.

Safety and Handling

4-Bromo-2-methylpyridin-3-amine should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-AMINO-3-BROMO-2-METHYLPYRIDINE | 97944-41-7 [chemicalbook.com]
- To cite this document: BenchChem. [CAS number and basic properties of 4-Bromo-2-methylpyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141327#cas-number-and-basic-properties-of-4-bromo-2-methylpyridin-3-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com